REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]([C:12]1[CH:17]=[C:16]([Br:18])[CH:15]=[CH:14][C:13]=1[N+:19]([O-])=O)([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:5]>C(O)(=O)C.[Fe]>[Br:18][C:16]1[CH:17]=[C:12]2[C:13](=[CH:14][CH:15]=1)[NH:19][C:3](=[O:2])[C:4]2([CH3:5])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Name
|
2-(5-Bromo-2-nitro-phenyl)-2-phenyl-propionic acid methyl ester
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)(C1=CC=CC=C1)C1=C(C=CC(=C1)Br)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.64 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetic acid is removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue is diluted with satu
|
Type
|
EXTRACTION
|
Details
|
aq. NH4Cl solution and extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase is washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized by ethyl acetate
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(C(NC2=CC1)=O)(C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |